6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound belonging to the imidazo-pyrimidine family. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure comprises a fused imidazole and pyrimidine ring, which contributes to its unique chemical properties.
This compound is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. It can be sourced from various synthetic pathways involving pyrimidine derivatives and has been studied for its synthesis and biological activity, particularly in the context of drug development and organic synthesis .
The synthesis of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one can be achieved through several methods. A common approach involves the reaction of 6-amino-pyrazolo[3,4-b]pyridine-5-carbonitrile with phosgene iminium chloride in a solvent such as 1,2-dichloroethane. This reaction typically occurs at room temperature and results in the formation of various pyridopyrimidine derivatives .
Another method includes the use of oxovanadium(V) catalysts under solvent-free conditions, which facilitates the synthesis of related pyrimidine derivatives via cooperative geminal-vinylogous anomeric-based oxidation . These methods highlight the versatility and efficiency of contemporary synthetic strategies in generating complex heterocyclic compounds.
The molecular structure of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one features a fused ring system that includes both an imidazole and a pyrimidine moiety. The compound can be represented by the following molecular formula:
The key structural elements include:
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure, with characteristic peaks corresponding to functional groups present in the compound .
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions typical of heterocyclic compounds. These include:
These reactions expand the utility of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one in synthetic organic chemistry.
The mechanism of action for compounds like 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one often involves interaction with biological macromolecules such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to target sites. This interaction can lead to inhibition or activation of specific biochemical pathways.
Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy . The precise mechanism often requires further investigation through molecular docking studies to predict binding affinities and modes.
The physical properties of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one include:
Chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments .
6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one has garnered attention for its potential applications in:
Research continues to explore its full potential across these fields, emphasizing its importance as a versatile building block in drug discovery .
The development of catalyst-free multicomponent reactions (MCRs) represents a paradigm shift in sustainable heterocyclic synthesis. For imidazo[1,5-c]pyrimidinones, a regioselective approach employs unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in dichloromethane (DCM) solvent. This one-pot protocol proceeds through in situ generation of α-bromo-β-diketones, followed by spontaneous condensation with the aminopyrimidine nucleophile without requiring metal catalysts or harsh conditions .
A critical feature is the exclusive formation of a single regioisomer (e.g., 3-aroyl-2-methyl-imidazo[1,2-a]pyrimidine over its 3-acetyl-2-aryl counterpart), attributed to the electronic bias of the brominated diketone intermediate. Structural confirmation was achieved through advanced NMR techniques (¹H, ¹³C, HMBC, HSQC, and ¹H-¹⁵N HMBC), which unambiguously established the regiochemistry at the fusion point. This method offers broad substrate scope (>15 examples), operational simplicity, and excellent yields (70–94%), while eliminating toxic catalysts and minimizing purification needs .
Table 1: Catalyst-Free Synthesis of Representative Derivatives
β-Diketone R-Group | Product | Yield (%) | Reaction Time (h) |
---|---|---|---|
Phenyl | 5a | 94 | 24 |
4-Chlorophenyl | 5b | 89 | 22 |
4-Methylphenyl | 5c | 91 | 20 |
4-Methoxyphenyl | 5d | 85 | 26 |
Functionalization at the C8 position of imidazo[1,5-c]pyrimidinones is efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key precursor, synthesized from 3-aminopyrazole and ethyl 4,4,4-trifluorobutynoate (63% yield). Bromination at C3 using NBS proceeds quantitatively (94% yield), providing the coupling scaffold [6].
Optimization revealed that XPhosPdG2/XPhos is the optimal catalytic system to suppress competitive debromination—a major side reaction observed with PdCl₂(PPh₃)₂ (91% debrominated by-product). Under microwave irradiation (DMF/H₂O, 100°C, 1 h), aryl and heteroaryl boronic acids couple efficiently. Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) provide higher yields (82%) than electron-deficient or sterically hindered variants. Notably, heterocyclic boronic acids like 2-thienyl and 3-pyridyl also deliver corresponding C8-arylated products (65–78% yield), expanding access to pharmaceutically relevant analogs [2] [6].
Table 2: Scope of Suzuki-Miyaura Coupling at C8
Boronic Acid | Product R-Group | Yield (%) | Catalyst System |
---|---|---|---|
4-Methoxyphenyl | 4-OMe-C₆H₄ | 82 | XPhosPdG2/XPhos |
3-Thienyl | 2-Thienyl | 78 | XPhosPdG2/XPhos |
4-Cyanophenyl | 4-CN-C₆H₄ | 68 | XPhosPdG2/XPhos |
2-Naphthyl | 2-Naphthyl | 61 | XPhosPdG2/XPhos |
Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. For imidazo[1,5-c]pyrimidinones, oxovanadium(V) complexes serve as efficient Lewis acid catalysts in solventless cyclocondensation reactions. These catalysts activate carbonyl groups in 1,3-dicarbonyl precursors (e.g., acetylacetone derivatives) and facilitate nucleophilic attack by aminoazole components like 5-amino-1-methylpyrazole [5] [10].
Reactions proceed efficiently at 80–100°C within 2–4 hours, yielding 6-methylimidazo[1,5-c]pyrimidin-5(6H)-one derivatives in 75–85% isolated yields—significantly higher than solvent-based methods. The oxovanadium catalyst enhances regioselectivity by coordinating the diketone oxygen, directing cyclization exclusively at the less sterically hindered carbonyl. Catalyst recyclability (up to 4 cycles with <5% activity loss) further bolishes the sustainability profile of this approach [10].
The inherent reactivity of the imidazo[1,5-c]pyrimidinone core enables targeted late-stage modifications:
Table 3: Nucleophilic Substitution Reactions
Starting Material | Reagent | Product | Yield (%) |
---|---|---|---|
3-Bromo-6-methyl derivative | Piperidine | 3-(Piperidin-1-yl) derivative | 88 |
6-Methyl-5(6H)-one | PyBroP/PhB(OH)₂ | 5-Phenyl derivative | 76 |
3-Hydrazino derivative | 4-Cl-C₆H₄CHO | Triazolopyrimidine | 81 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7